REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O-:10])=O.[NH3:11].CN([CH:15]=[O:16])C>CO>[NH2:11][CH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:16][CH3:15])=[O:10]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica gel (5%-10% MeOH/DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |